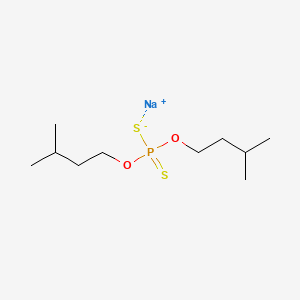

Sodium O,O'-diisopentyl dithiophosphate

Description

Foundational Principles Governing Dithiophosphate (B1263838) Functionality in Diverse Research Disciplines

The functionality of O,O'-dialkyl dithiophosphates is intrinsically linked to their molecular structure. These compounds are characterized by a central phosphorus atom bonded to two oxygen atoms, which are in turn attached to alkyl groups, and two sulfur atoms. rsc.org The synthesis of these compounds typically involves the reaction of phosphorus pentasulfide with an appropriate alcohol, in this case, isopentanol, followed by neutralization with a base, such as sodium hydroxide (B78521), to yield the sodium salt. acs.org

The dialkyl dithiophosphate anion is a versatile ligand capable of forming stable complexes with a variety of metal ions. This chelating ability is the cornerstone of its application as a metal extractant and as a flotation collector for sulfide (B99878) minerals. researchgate.netrsc.org In flotation, the dithiophosphate adsorbs onto the mineral surface, rendering it hydrophobic and allowing it to attach to air bubbles and be carried to the froth layer for collection. cnlitereagent.com The length and branching of the alkyl chains, such as the isopentyl groups in Sodium O,O'-diisopentyl dithiophosphate, can influence the compound's solubility, collecting power, and selectivity. sciensage.info

In the realm of lubrication, the anti-wear properties of dithiophosphates are attributed to their ability to form a protective tribofilm on metal surfaces under conditions of high pressure and temperature. wikipedia.org This film minimizes metal-to-metal contact, thereby reducing friction and wear. sciensage.info The stability and reactivity of the dithiophosphate, which can be tuned by modifying the alkyl substituents, are critical factors in its performance as a lubricant additive. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 58237-07-3 |

| Molecular Formula | C₁₀H₂₂NaO₂PS₂ |

| Molecular Weight | 292.37 g/mol |

| Boiling Point | 326.3°C at 760 mmHg |

| Flash Point | 151.1°C |

Note: The data in this table is compiled from available chemical supplier information. alfa-chemistry.com

Identification of Key Research Gaps and Future Perspectives for this compound Studies

While the broader class of O,O'-dialkyl dithiophosphates has been extensively studied, specific research focused solely on this compound is less prevalent. A significant research gap exists in the detailed characterization of its performance in various applications compared to other dialkyl dithiophosphates. For instance, comparative studies on its efficiency and selectivity as a flotation collector for a wide range of sulfide minerals are needed.

The development of environmentally friendly "ashless" dithiophosphates presents a significant future perspective for research on compounds like this compound. sciensage.infocapes.gov.br Research could focus on the synthesis and evaluation of its derivatives that are free of heavy metals, which could have applications as more sustainable lubricant additives. sciensage.info Investigating the hydrolytic stability of this compound and its derivatives is another crucial area for future studies, as this property is critical for its effectiveness and environmental fate. nih.gov

Furthermore, a deeper understanding of the adsorption mechanism of this compound on different mineral surfaces at a molecular level would be invaluable for optimizing its use in mineral flotation. Advanced spectroscopic and computational modeling studies could elucidate the specific interactions between the collector and the mineral, leading to the design of more efficient and selective flotation processes. There is also potential for research into its application in other fields, such as in the synthesis of novel organic compounds or as a component in new materials, which remains largely unexplored.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zinc dialkyldithiophosphates (ZDDPs) |

| Phosphorus pentasulfide |

| Isopentanol |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

58237-07-3 |

|---|---|

Molecular Formula |

C10H22NaO2PS2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

sodium;bis(3-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/C10H23O2PS2.Na/c1-9(2)5-7-11-13(14,15)12-8-6-10(3)4;/h9-10H,5-8H2,1-4H3,(H,14,15);/q;+1/p-1 |

InChI Key |

XXCCIECCJZSNGT-UHFFFAOYSA-M |

SMILES |

CC(C)CCOP(=S)(OCCC(C)C)[S-].[Na+] |

Canonical SMILES |

CC(C)CCOP(=S)(OCCC(C)C)[S-].[Na+] |

Other CAS No. |

58237-07-3 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium O,o Diisopentyl Dithiophosphate

Synthetic Routes for O,O'-Dialkyl Dithiophosphates and Analogues

The most common method for preparing sodium O,O'-diisopentyl dithiophosphate (B1263838) and its analogues is a two-step process. ripi.ir This procedure is widely adopted for the synthesis of various metal dialkyldithiophosphates. bch.rosciensage.info

The first step involves the formation of a dialkyldithiophosphoric acid intermediate. sciensage.info This is achieved through the reaction of phosphorus pentasulfide (P₂S₅) with a suitable alcohol. arizona.edu For sodium O,O'-diisopentyl dithiophosphate, the specific alcohol used is isopentyl alcohol (also known as 3-methyl-1-butanol). Typically, four moles of the alcohol are reacted with one mole of phosphorus pentasulfide. bch.rogoogle.com This reaction is exothermic, and the temperature is generally controlled, often rising to around 80°C, and then maintained at 90-100°C for several hours to ensure the reaction goes to completion. bch.ro The progress of the reaction can be monitored using IR spectroscopy by observing the disappearance of the O-H stretching vibration from the alcohol starting material. bch.ro

In the second step, the resulting O,O'-diisopentyl dithiophosphoric acid is neutralized. ripi.ir To produce the sodium salt, a sodium base such as sodium hydroxide (B78521) (NaOH) is used. researchgate.netgoogle.com The neutralization reaction yields the final this compound product. This general methodology can be adapted to produce a variety of dithiophosphate salts by using different metal oxides, hydroxides, or salts during the neutralization step. google.comresearchgate.net

| Parameter | Description | Typical Values/Conditions | Reference |

|---|---|---|---|

| Reactants | Alcohol and Phosphorus Pentasulfide (P₂S₅) | Isopentyl alcohol for the target compound | sciensage.info |

| Molar Ratio | Alcohol : P₂S₅ | 4 : 1 | bch.rogoogle.com |

| Reaction Temperature | Temperature range for the formation of the acid | 100°F to 250°F (approx. 38°C to 121°C) | google.com |

| Reaction Time | Duration of the acid formation step | 1 to 6 hours | google.com |

| Neutralizing Agent | Base used to form the final salt | Sodium Hydroxide (NaOH) for the sodium salt | researchgate.netgoogle.com |

Strategies for Tailoring Alkyl Chain Structure and its Impact on Compound Properties

The properties of O,O'-dialkyl dithiophosphates can be precisely controlled by modifying the structure of the alkyl (R) groups derived from the alcohol used in the synthesis. sciensage.info The choice of alcohol—whether it has a short or long carbon chain, is linear or branched—is a key strategy for tailoring the final compound's characteristics, such as thermal and hydrolytic stability. sciensage.info

For instance, the length of the alkyl chain has a direct impact on the compound's thermal stability. It has been reported that for straight-chain primary alkyl groups, thermal stability increases as the length of the carbon chain increases. researchgate.net This relationship allows for the design of dithiophosphates that can withstand specific operating temperatures. The structure of the alkyl group also influences the compound's performance in applications like lubrication, where different chain lengths can affect friction and wear properties. sciensage.inforesearchgate.net Studies have shown that short-chain dithiophosphates may perform better at lower concentrations due to a higher relative content of phosphorus and sulfur. sciensage.info

| Alkyl Chain Characteristic | Impact on Property | Example | Reference |

|---|---|---|---|

| Chain Length (Increasing) | Increases thermal stability for primary alkyl groups. | Longer chains are more resistant to thermal degradation. | researchgate.net |

| Chain Length (Short vs. Long) | Affects antiwear and antifriction performance. | Short-chain compounds can be more effective at lower treat rates. | sciensage.info |

| Branching (Primary vs. Secondary) | Influences the formation rate and thickness of protective films in lubricant applications. | Secondary alkyl dithiophosphates can form thicker protective films more rapidly than primary ones. | researchgate.net |

| Overall Structure | Controls key properties like hydrolytic stability and lipophilicity. | The choice of various alcohols allows the lipophilicity of the final product to be fine-tuned. | sciensage.info |

Preparation and Characterization of Functionalized Dithiophosphate Derivatives

The O,O'-dialkyldithiophosphoric acid intermediate is a versatile precursor for synthesizing a wide range of functionalized derivatives. arizona.edu While neutralization with a metal base yields a salt, the acid can also be reacted with other chemical species to create different classes of compounds.

One important class of derivatives is "ashless" dithiophosphates. These are synthesized by reacting the dithiophosphoric acid with an organic molecule, such as maleate, to form a dithiophosphoric acid ester. sciensage.info This avoids the incorporation of metals like zinc, which can be a concern in certain applications due to environmental regulations. sciensage.info Furthermore, the dithiophosphoric acid can be reacted with amines to form ammonium (B1175870) salts, which also serve as ashless alternatives. sciensage.info The synthesis of dithiophosphate derivatives extends to reactions with various metal salts to produce complexes with elements like nickel, cobalt, copper, and chromium. researchgate.net

The characterization of these derivatives is crucial to confirm their chemical structure and purity. Fourier-transform infrared (FT-IR) spectroscopy is a common technique used to identify the characteristic chemical bonds within the molecule, such as the P-O-C and P=S groups. sciensage.inforesearchgate.net For more detailed structural analysis, ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is employed. ripi.irnih.gov This technique is highly sensitive to the chemical environment of the phosphorus atom, allowing for the clear identification of the dithiophosphate species and any potential impurities or degradation products formed during synthesis or hydrolysis. ripi.irnih.gov

Mechanistic Investigations into the Chemical Reactivity and Transformation of Sodium O,o Diisopentyl Dithiophosphate

Hydrolytic Stability and Pathways of Chemical Degradation

The hydrolytic stability of dithiophosphates is a critical factor determining their persistence and mechanism of action in aqueous or humid environments. The hydrolysis of the O,O'-diisopentyl dithiophosphate (B1263838) anion is a multi-step process that leads to the gradual breakdown of the molecule.

Research on various dialkyl dithiophosphates has shown that hydrolysis proceeds through the formation of several intermediate species. rsc.org The process is often initiated by the nucleophilic attack of water on the phosphorus atom. rsc.org The degradation pathway for a dialkyl dithiophosphate anion typically involves its conversion to O,O-dialkyl S-hydrogen dithiophosphate, which then further hydrolyzes to thiophosphoric acid and ultimately to phosphoric acid. rsc.org Other by-products can include O-alkyl O,O-dihydrogen thiophosphate and O,O-dialkyl O-hydrogen thiophosphate. rsc.org

The rate of hydrolysis is significantly influenced by the structure of the alkyl groups attached to the phosphate (B84403) core. nih.govacs.org Studies conducted at elevated temperatures (e.g., 85 °C) to accelerate the slow degradation process have demonstrated that the hydrolysis follows pseudo-first-order kinetics. nih.govacs.org The structure of the alcohol used in the synthesis of the dithiophosphate has a profound impact on its stability. For instance, dithiophosphates derived from tertiary alcohols hydrolyze thousands of times faster than those from primary alcohols. nih.gov This indicates that steric hindrance around the phosphorus center plays a key role in the degradation kinetics. While one study on zinc dialkyl dithiophosphates suggested the rate of hydrolysis was independent of the alkyl substituent, attributing this to hydrophobic interactions exposing the central metal atom, other detailed kinetic studies on dithiophosphates themselves show a clear structure-dependent reactivity. rsc.orgnih.gov

The progress of hydrolysis is commonly monitored using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the identification and quantification of the parent dithiophosphate and its various phosphorus-containing degradation products over time. nih.govacs.org

Table 1: Hydrolysis Rates of Various Dithiophosphates at 85 °C

This table presents data for different dialkyl dithiophosphates to illustrate the effect of the alkyl group structure on the rate of hydrolysis. The data is based on findings from studies on a series of dithiophosphates and is intended to be illustrative of the chemical principles.

| Dithiophosphate Derivative (Alkyl Group) | Type of Alcohol Precursor | Rate Constant (k) at 85 °C (h⁻¹) |

| n-Butyl | Primary | 6.9 x 10⁻⁴ |

| Isobutyl | Primary | 9.0 x 10⁻⁴ |

| sec-Butyl | Secondary | 1.8 x 10⁻² |

| tert-Butyl | Tertiary | 9.5 |

Data sourced from studies on the kinetics of dithiophosphate hydrolysis. nih.govacs.org

Oxidative Reaction Mechanisms and Antioxidant Properties of Sodium O,O'-Diisopentyl Dithiophosphate

Dialkyl dithiophosphates are recognized for their effective antioxidant properties, a characteristic extensively documented for their metal salts, particularly ZDDPs. nanotrun.combohrium.com The antioxidant function is intrinsic to the dithiophosphate moiety itself and involves a dual mechanism.

The primary antioxidant roles are:

Peroxide Decomposition: Dithiophosphates act as peroxide decomposers. They catalytically break down hydroperoxides (ROOH) into non-radical products, such as alcohols. This action prevents the chain-propagating homolytic cleavage of hydroperoxides that would otherwise generate highly reactive free radicals (RO• and •OH), which accelerate oxidation. nanotrun.com

Radical Scavenging: Dithiophosphates can also function as radical scavengers by donating a hydrogen atom to peroxy radicals (ROO•), thereby terminating the oxidation chain reaction. nanotrun.comtandfonline.com

The antioxidant activity is a complex process, and the degradation products of the dithiophosphate from these oxidative reactions can be numerous. bohrium.com The effectiveness of the antioxidant action can be influenced by the structure of the alkyl groups. Research has indicated that antioxidancy may decrease as the length of the alkyl chain increases. researchgate.net This is potentially due to the participation of the alkyl groups in the oxidation process itself. researchgate.net Systematic studies have shown that the products resulting from the antioxidant reactions of dithiophosphates may no longer be effective as anti-wear agents, suggesting a transformation of the original molecule into different chemical species. tandfonline.com

Kinetic and Mechanistic Studies of Chemical Transformations Involving O,O'-Diisopentyl Dithiophosphate

Kinetic and mechanistic studies provide a quantitative understanding of the transformations that O,O'-diisopentyl dithiophosphate undergoes.

Table 2: Comparative Hydrolysis Kinetics

This table illustrates the significant impact of temperature and molecular structure on the time required for complete degradation, based on general findings for dithiophosphates.

| Dithiophosphate Derivative (Alkyl Group) | Temperature (°C) | Half-life (t₁/₂) | Time to Complete Hydrolysis |

| tert-Butyl | 25 | ~ 2.6 days | ~ 13 days |

| tert-Butyl | 85 | < 5 minutes | < 90 minutes |

| n-Butyl | 85 | ~ 1000 hours | Not completed in study duration |

Data interpreted from kinetic studies on dialkyl dithiophosphates. nih.govacs.org

Oxidation Mechanism: The mechanism of antioxidant action involves the dithiophosphate compound reacting with peroxy radical species. tandfonline.com Kinetic studies have been employed to measure the concentration of unreacted dithiophosphate over time in an oxidizing environment, confirming that the compound is consumed as it performs its antioxidant function. tandfonline.com The reaction pathways are complex and can be tracked using techniques like phosphorus nuclear magnetic resonance (³¹P-NMR), which can distinguish between the parent dithiophosphate and its various oxidized or degraded forms. nanotrun.combohrium.com The process is also temperature-dependent. bohrium.com

Coordination Chemistry and Metal Complexation of O,o Diisopentyl Dithiophosphate Ligands

Elucidation of Ligand Chelation and Metal Binding Modes

The O,O'-diisopentyl dithiophosphate (B1263838) ligand is a versatile building block in coordination chemistry, primarily due to the presence of two sulfur donor atoms. These sulfur atoms act as soft Lewis bases, making them particularly effective at coordinating with soft or borderline Lewis acid metal centers.

The ligand typically functions as a mono-anionic, bidentate chelator, binding to a single metal center through both sulfur atoms to form a stable four-membered ring. This mode of coordination is known as S,S'-bidentate chelation. The formation of this chelate ring is entropically favored, an observation known as the chelate effect, which contributes significantly to the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate sulfur ligands. researchgate.net

While bidentate chelation is the most common binding mode, dithiophosphate ligands can also adopt other coordination patterns, such as a monodentate fashion or, more frequently, a bridging mode. In the bridging mode, the two sulfur atoms of a single dithiophosphate ligand coordinate to two different metal centers. This can lead to the formation of dinuclear, polynuclear, or extended polymeric structures. For instance, lead(II) complexes with similar dialkyl dithiophosphates have been shown to form infinite linear zigzag chains where pairs of dithiophosphate groups asymmetrically link adjacent lead atoms. researchgate.net Similarly, a polymeric structure has been reported for gold(I) diisobutyl dithiophosphate, where dinuclear [Au₂(S₂P(OR)₂)₂] units are linked together. researchgate.net

The coordination geometry around the metal center is dictated by the metal's intrinsic properties (such as size, charge, and d-electron configuration) and the stoichiometry of the complex. Common geometries for M[S₂P(OR)₂]₂ type complexes include square planar (e.g., for Ni(II), Pd(II), Pt(II)) and tetrahedral. researchgate.netwikipedia.org

Research on Complexation with Transition Metals, Base Metal Sulfides, and Precious Metals

The soft nature of the dithiophosphate ligand's sulfur donors allows it to form stable complexes with a broad spectrum of metals, particularly those classified as soft or borderline acids under the Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

Transition Metals: A wide range of transition metal dithiophosphate complexes have been synthesized and characterized. wikipedia.org Homoleptic complexes—where the metal is coordinated only by dithiophosphate ligands—are common, with general formulas M[S₂P(OR)₂]₂ and M[S₂P(OR)₂]₃. wikipedia.org Research has specifically documented the synthesis of a nickel(II) complex with O,O'-diisopentyl dithiophosphate, Ni[S₂P(O-i-C₅H₁₁)₂]₂, alongside a series of other nickel dialkyl dithiophosphate complexes. researchgate.net These complexes are generally soluble in organic solvents, a property enhanced by branched alkyl groups like isopentyl. wikipedia.org The synthesis typically involves a salt metathesis reaction between a metal salt (e.g., NiCl₂) and a salt of the dithiophosphoric acid, such as sodium O,O'-diisopentyl dithiophosphate. wikipedia.orgresearchgate.net

Base Metal Sulfides: Dithiophosphates are known to interact strongly with base metal sulfides. This interaction is fundamental to their application in mineral flotation, where they act as collectors for sulfide (B99878) minerals of metals like copper, lead, and zinc. The principle of this interaction lies in the affinity of the soft dithiophosphate ligand for the soft metal sites on the mineral surface.

Precious Metals: The coordination chemistry of dithiophosphates with precious metals is also well-established. Gold(I) and silver(I), being soft metal ions, readily form complexes with these ligands. Research has revealed that these complexes often exhibit high nuclearity, meaning they contain multiple metal atoms. For example, silver(I) complexes with di-s-butyl dithiophosphate have been found to exist as discrete hexanuclear molecules, [Ag₆{S₂P(OR)₂}₆]. researchgate.net Gold(I) complexes can form dinuclear units that may further polymerize. researchgate.net Platinum(II), another precious metal, forms stable, square planar complexes such as [Pt{S₂P(OR)₂}₂]. researchgate.net

Table 1: Examples of Metal Complexes with Dialkyl Dithiophosphate Ligands

| Metal | Alkyl Group (R) | Complex Formula/Structure | Reference |

|---|---|---|---|

| Nickel(II) | Isopentyl | [Ni{S₂P(O-i-C₅H₁₁)₂}₂] | researchgate.net |

| Platinum(II) | Isopropyl | [Pt{S₂P(O-i-C₃H₇)₂}₂] | researchgate.net |

| Lead(II) | Propyl | Polynuclear chains | researchgate.net |

| Gold(I) | Diisobutyl | [Au₂{S₂P(O-i-C₄H₉)₂}₂]n (Polymeric) | researchgate.net |

| Silver(I) | sec-Butyl | [Ag₆{S₂P(O-s-C₄H₉)₂}₆] (Hexanuclear) | researchgate.net |

| Thallium(I) | Isopropyl | [Tl{S₂P(O-i-C₃H₇)₂}]n (Polymeric) | researchgate.net |

Stability and Structure-Reactivity Relationships of Dithiophosphate-Metal Complexes

The stability of metal complexes with dithiophosphate ligands is a key aspect of their chemistry, governed by both thermodynamic and kinetic factors. scispace.com

Stability: The thermodynamic stability of these complexes is quantified by the stability constant (K) or its logarithm (log K). scispace.comijtsrd.com A high stability constant indicates a strong metal-ligand interaction and a complex that is less likely to dissociate in solution. ijtsrd.com The primary contributor to the high stability of dithiophosphate complexes is the chelate effect, arising from the bidentate coordination of the ligand. researchgate.net

Studies on related dialkyl dithiophosphates have demonstrated their effectiveness in forming highly stable complexes. For example, potassium butyl dithiophosphate can remove over 99% of Cd²⁺ from acidic wastewater, indicating the formation of a very stable complex that resists dissociation even at low pH. nih.gov The affinity for different metal ions follows trends predicted by the HSAB principle. For a series of divalent heavy metal ions, the affinity of potassium butyl dithiophosphate was found to be in the order of Cu²⁺ > Pb²⁺ > Cd²⁺, which aligns with the relative "softness" of these metal ions. nih.gov

Structure-Reactivity Relationships: The structure of the dithiophosphate ligand itself influences the properties of the resulting metal complex. The nature of the alkyl group (in this case, isopentyl) can affect the complex's solubility, thermal stability, and hydrolytic stability. sciensage.info Branched alkyl groups like isopentyl tend to increase the solubility of the neutral complexes in organic media. wikipedia.org

The reactivity of the complexes is largely dictated by the HSAB principle. The soft sulfur donors of the diisopentyl dithiophosphate ligand show a strong preference for reacting with soft metal ions like Au(I), Ag(I), Hg(II), Pb(II), and Cu(II). researchgate.netnih.gov This selective reactivity is the basis for many of their applications, including the selective extraction of heavy metals and their role as flotation agents for specific metal sulfide ores. The P-S bonds within the coordinated ligand can also undergo chemical transformations, although dithiophosphates are generally more stable than related ligands like xanthates. researchgate.net

Application of Coordination Principles in Designing Advanced Chemical Species

The well-understood coordination principles of dithiophosphate ligands are being leveraged to design and synthesize advanced chemical species with tailored properties and functions.

A significant area of application is in the field of materials science, particularly for the synthesis of nanoparticles and clusters. Dithiophosphates are commonly used to stabilize structurally well-defined, atomically precise nanoclusters of high nuclearity, especially with coinage metals like copper, silver, and gold. rsc.org The ability of the dithiophosphate ligand to act as both a chelator and a bridging ligand is crucial in building these complex, multi-metal architectures. By controlling the reaction conditions and the stoichiometry, the ligand can direct the assembly of metal ions into specific cluster frameworks.

Furthermore, the strong and selective chelation of heavy metals is a principle applied in environmental remediation. Chelating agents like potassium butyl dithiophosphate have been developed for the efficient removal of toxic heavy metal ions such as lead, cadmium, and copper from industrial wastewater. nih.gov The high stability of the resulting chelate complexes over a wide pH range ensures that the metals remain sequestered and reduces the risk of re-pollution. nih.gov

The synthesis of ashless antiwear additives for lubricants is another application where coordination chemistry is key. sciensage.info Dithiophosphate esters can be designed to form protective tribofilms on metal surfaces under friction. The nature of the alkyl group on the dithiophosphate ligand can be tuned to control properties like thermal stability and performance, demonstrating the design of functional molecules based on structure-property relationships. sciensage.info

Advanced Research Applications of Sodium O,o Diisopentyl Dithiophosphate

Research on Tribological Performance and Mechanisms in Lubrication Systems

The utility of dialkyldithiophosphates as lubricant additives is a cornerstone of tribological research. While much of the literature focuses on zinc dialkyldithiophosphates (ZDDPs) due to their widespread historical use, the fundamental principles of their anti-wear action are rooted in the dithiophosphate (B1263838) moiety itself and are thus relevant to understanding the sodium salt. nih.govmdpi.com Research investigates how these compounds perform under the severe conditions found at the sliding interfaces of mechanical components.

Investigation of Anti-Wear and Anti-Friction Phenomena at Interfaces

The primary function of a dithiophosphate additive in a lubricant is to mitigate wear and control friction at sliding contacts, particularly under boundary lubrication regimes where direct metal-to-metal contact is likely. nih.govmdpi.com Research demonstrates that these additives form a protective tribofilm on metal surfaces through tribochemical reactions. researchgate.net This film acts as a sacrificial layer, preventing direct asperity contact and reducing material loss from the surfaces.

Studies have shown that the effectiveness of the anti-wear film is linked to the composition of the lubricant blend. For instance, the presence of other additives can influence performance. researchgate.net While some dithiophosphate derivatives have been shown to significantly reduce wear, their effect on the coefficient of friction can be more complex and may not always result in a reduction. researchgate.netresearchgate.net The performance is dependent on factors such as load, temperature, and the specific base oil used. researchgate.netsae.org For example, research on ZDDP in different base oils, such as poly-alpha-olefin (PAO) and palm oil-based esters, reveals varying tribological responses, underscoring the importance of the entire lubricant formulation. researchgate.net

Table 1: Summary of Tribological Findings for Dithiophosphate Additives

| Research Focus | Key Findings | Relevant Compounds | Citations |

|---|---|---|---|

| Anti-Wear Properties | Formation of a protective tribochemical film composed of phosphates and sulfides reduces wear. | Zinc Dialkyldithiophosphate (ZDDP), Molybdenum Dialkyldithiocarbamate (MoDTC) | nih.govresearchgate.net |

| Friction Reduction | Effect on friction is variable; can be influenced by temperature and other additives. | ZDDP, Organic Molybdenum Compounds | researchgate.netresearchgate.net |

| Influence of Base Oil | Tribological performance is highly dependent on the base oil (e.g., mineral vs. synthetic ester). | ZDDP, Palm Oil-Based TMP Ester | researchgate.net |

Mechanistic Studies of Tribofilm Formation and Evolution

The formation of the protective layer, known as a tribofilm, is a complex, dynamic process driven by a combination of thermal and mechanical stresses at the sliding interface. researchgate.netresearchgate.net It is not simply a thermal deposition process; mechanical action, including pressure and shear stress, is critical for the reaction kinetics. researchgate.netinventum.de Research indicates that the growth of the tribofilm is a stress-activated process that can be modeled using an Arrhenius-type equation, where shear stress and temperature promote film growth, while high compressive stress can inhibit it. researchgate.netinventum.de

The tribofilm itself is typically a patchy, amorphous, glass-like structure. researchgate.netnih.gov For ZDDP, this film is composed of zinc, oxygen, phosphorus, and sulfur, with embedded iron oxide nanoparticles. nih.gov The film's thickness can be around 100-200 nanometers and evolves continuously, with simultaneous formation and removal processes occurring during operation. researchgate.netnih.govnih.gov The chemical structure of the film often consists of phosphate (B84403) chains, with higher concentrations of the dithiophosphate additive leading to the formation of longer polyphosphate chains. nih.govresearchgate.net

Synergistic Interactions of Sodium O,O'-Diisopentyl Dithiophosphate with Other Lubricant Additives

Dithiophosphates are rarely used in isolation; they are part of a complex package of additives in fully formulated oils. Their interaction with other additives can be synergistic, antagonistic, or competitive. Research has uncovered significant synergistic effects that enhance lubrication performance. nih.gov

A notable example is the interaction between ZDDP and molybdenum-containing additives like Molybdenum Dithiocarbamate (MoDTC). researchgate.net When used together, they can lead to a greater reduction in both friction and wear than either additive alone. researchgate.net This synergy is attributed to the formation of a composite tribofilm containing molybdenum disulfide (MoS₂), which is an excellent solid lubricant. researchgate.net

Synergism has also been observed with other classes of additives. Studies involving phosphonium-based ionic liquids and ZDDP found a significant reduction in friction and wear. nih.govornl.gov This effect was linked to anion exchange between the two additives, leading to a higher concentration of active species at the surface. ornl.gov Similarly, the addition of nickel nanoparticles to a ZDDP-containing oil was shown to improve anti-wear performance by promoting the formation of a more robust sulfide (B99878) layer in the tribofilm. mdpi.com Conversely, competitive interactions can also occur, where certain additives, like some detergents, may interfere with the formation of the dithiophosphate tribofilm. nih.govmdpi.com

Influence of Alkyl Chain Branching and Molecular Structure on Tribological Efficacy

The molecular structure of the dialkyldithiophosphate, specifically the nature of the alkyl groups, plays a crucial role in its performance. The "diisopentyl" chains in this compound are a key feature influencing its physical and chemical properties. Research on various ionic liquids and other lubricant additives has established that alkyl chain length and branching affect properties like viscosity, thermal stability, and adsorption onto metal surfaces. nih.govresearchgate.net

Longer alkyl chains can lead to milder tribochemical reactions, which may reduce corrosive wear. nih.gov However, shorter chains might possess a stronger adsorption capability, leading to the formation of more stable and robust lubricating films. nih.gov Branching in the alkyl chain, such as the isopentyl group's structure, can disrupt molecular packing. This can influence the viscosity of the lubricant and the morphology of the resulting tribofilm. rsc.org While linear chains might form more ordered layers, branched chains can alter the reactivity and solubility of the additive in the base oil, thereby modulating its tribological efficacy. researchgate.netrsc.org The specific isopentyl structure represents a balance between sufficient hydrocarbon length for oil solubility and a branched structure that influences film-forming characteristics.

Research in Mineral Processing: Flotation Mechanisms and Selectivity Enhancement

In the realm of mineral processing, sodium dialkyldithiophosphates are widely employed as collectors in the froth flotation of sulfide minerals. google.comcnlitereagent.com Their primary role is to selectively adsorb onto the surface of valuable mineral particles, rendering them hydrophobic. This allows the particles to attach to air bubbles and be carried to the surface of the flotation cell, separating them from the unwanted gangue minerals.

Collector Action and Surface Adsorption Mechanisms on Sulfide Minerals (Gold, Silver, Copper, Zinc)

This compound is an effective collector for a range of sulfide minerals, including those of copper (chalcopyrite), zinc (sphalerite), lead (galena), gold, and silver. cnlitereagent.comresearchgate.netresearchgate.net The mechanism of action is primarily based on chemical adsorption onto the mineral surface. researchgate.netresearchgate.net The dithiophosphate anion interacts with metal cations on the sulfide mineral lattice. This interaction is believed to involve the formation of metal dithiophosphate complexes or chemisorption where the sulfur atoms in the dithiophosphate bond with the metal ions on the mineral surface. researchgate.netresearchgate.net

Research has demonstrated the selectivity of dithiophosphates. For example, they are known to be strong collectors for chalcopyrite and galena while having a weaker affinity for pyrite (B73398), especially in alkaline conditions, which allows for the selective flotation of copper and lead from iron sulfides. cnlitereagent.comresearchgate.net The adsorption is dependent on factors like pH and collector concentration. researchgate.net Studies using techniques such as FTIR spectroscopy have confirmed that the adsorption is a chemical process. researchgate.net

Dithiophosphates are particularly valued for their ability to collect precious metals like gold and silver, often found in association with sulfide minerals. researchgate.net Their performance can be superior to that of traditional xanthate collectors in certain applications, leading to improved recovery rates and concentrate grades. cnlitereagent.com The frothing properties inherent to some dithiophosphates can also be beneficial, potentially reducing the required dosage of a separate frothing agent. cnlitereagent.commdpi.com

Table 2: Flotation Performance of Dithiophosphate Collectors on Sulfide Minerals

| Mineral Target | Collector Action & Selectivity | Key Findings | Citations |

|---|---|---|---|

| Copper (Chalcopyrite) & Lead (Galena) | Strong collector ability; high recovery rates. Selective against pyrite at alkaline pH. | Adsorption is chemical in nature. DTPINa showed 96.2% chalcopyrite recovery at pH 8 and 91.7% galena recovery at pH 11 in single mineral tests. | researchgate.netresearchgate.net |

| Zinc (Sphalerite) | Effective collector, often requiring activation with copper sulfate (B86663). | Dithiophosphates can be used for selective flotation of galena from sphalerite. | researchgate.net911metallurgist.com |

| Gold & Silver | Good collecting performance for precious metals. | Can improve recovery and concentrate grade compared to xanthates. Often used for copper sulfides containing gold and silver. | cnlitereagent.comresearchgate.net |

Depressant Role in Selective Flotation Processes (e.g., Molybdenite)

In the realm of mineral processing, the selective separation of valuable minerals from ores is a critical step. Froth flotation is a widely used technique that relies on the differential hydrophobicity of mineral surfaces. While dithiophosphates are more commonly known as collectors for sulfide minerals, their function can be modulated, and in certain contexts, they or related compounds can act as depressants.

The separation of copper and molybdenum sulfides is a key process in the mining industry. mdpi.com Typically, this involves the depression of one mineral while floating the other. While this compound is primarily a collector, the broader class of dialkyl dithiophosphates has been studied for its selective properties in such systems. The length and branching of the alkyl chains can influence the compound's selectivity and collecting strength. sciensage.info

Research into the flotation of copper-molybdenum ores often involves a complex interplay of reagents. For instance, in some processes, a combination of collectors, including dithiophosphates, is used to optimize the recovery of a collective copper-molybdenum concentrate. evitachem.com The subsequent separation of these two minerals then requires the use of depressants. While reagents like sodium hydrosulfide (B80085) are traditionally used to depress copper sulfides, research into more selective and environmentally benign depressants is ongoing. mdpi.comnih.gov

The role of a specific dithiophosphate as a depressant for a particular mineral, such as molybdenite, is less common. Molybdenite's natural hydrophobicity makes it readily floatable. nih.govmdpi.com Depression of molybdenite is sometimes necessary to improve the grade of the accompanying mineral concentrate. This is often achieved by reagents that render the molybdenite surface hydrophilic. wikipedia.org While direct studies on this compound as a molybdenite depressant are not widely available, the principle of its interaction would involve the adsorption of the dithiophosphate molecule onto the molybdenite surface, altering its surface chemistry. The effectiveness of this would depend on the specific conditions of the flotation pulp, such as pH and the presence of other ions.

Electrochemical Approaches to Understanding Mineral-Collector Interactions

Electrochemical techniques are fundamental in elucidating the mechanisms of interaction between flotation reagents and mineral surfaces. mdpi.comrsc.org These methods, including cyclic voltammetry and electrochemical impedance spectroscopy (EIS), provide insights into the adsorption processes and the nature of the chemical species formed at the mineral-water interface.

While specific electrochemical data for this compound is not extensively published, studies on similar dithiophosphates and dithiophosphinates offer valuable comparative insights. For example, voltammetry has been used to investigate the adsorption of dithiophosphinates on pyrite, revealing irreversible adsorption and the formation of species like the dimer of dithiophosphinate on the mineral surface. researchgate.net Such studies show that the electrochemical behavior is highly dependent on the pH of the solution. researchgate.net

The interaction of thiol collectors, a class to which dithiophosphates belong, with sulfide minerals is an electrochemical process. The adsorption can occur through chemisorption, where a chemical bond is formed between the collector and the mineral surface, or through the formation of a metal-collector complex. The length of the alkyl chain in dithiophosphates can influence their electrochemical properties and, consequently, their interaction with minerals. sciensage.info

The following table summarizes findings from electrochemical studies on related dithiophosphate compounds, which can provide a basis for understanding the potential behavior of this compound.

| Technique | Mineral | Collector | Key Findings |

| Cyclic Voltammetry | Pyrite | Dithiophosphinate | Showed irreversible adsorption and formation of collector dimers on the surface. researchgate.net |

| Cyclic Voltammetry | Platinum Group Minerals | Sodium Diethyl Dithiophosphate | Investigated the interactions and species formed at different pH values. mdpi.com |

These electrochemical studies are crucial for designing more selective and efficient flotation schemes.

Fundamental Studies in Chemical Extraction Processes

Solvent extraction is a key hydrometallurgical process for the separation and purification of metals. nih.gov Organophosphorus compounds, including dithiophosphates, are effective extractants for a variety of metal ions from aqueous solutions. mdpi.com The efficiency and selectivity of the extraction process are highly dependent on the structure of the extractant molecule, including the nature of the alkyl groups. mdpi.com

Research has shown that the branching of alkyl chains in organophosphorus extractants can influence their extraction efficiency. mdpi.com While specific studies on this compound for solvent extraction are limited in publicly available literature, research on analogous compounds provides valuable insights. For example, sodium diethyl dithiophosphate has been shown to be effective in extracting cadmium. mdpi.com The general principle involves the formation of a neutral metal-extractant complex that is soluble in an organic solvent.

The table below presents data on the extraction of various metals using related organophosphorus compounds, illustrating their potential applications in chemical extraction.

| Metal Ion | Extractant | Extraction Yield (%) | Reference |

| Cadmium (Cd) | Sodium diethyl dithiophosphate | 93.1 | mdpi.com |

| Copper (Cu) | Dipropyl dithiophosphate | >99.9 | nih.gov |

| Lead (Pb) | Dipropyl dithiophosphate | >99.9 | nih.gov |

| Mercury (Hg) | Dipropyl dithiophosphate | >99.9 | nih.gov |

These studies underscore the potential of dithiophosphates in developing selective metal recovery processes from various aqueous streams.

Research on Environmental Applications: Metal Recovery and Water Treatment Technologies

The ability of dithiophosphates to form stable complexes with heavy metal ions makes them promising candidates for environmental applications, particularly in the treatment of industrial wastewater. nih.gov The removal of toxic heavy metals from aqueous effluents is a significant environmental challenge.

Research on dipropyl dithiophosphate has demonstrated its high efficiency as a chelating agent for the removal of heavy metals such as lead, cadmium, copper, and mercury from wastewater. nih.gov The process involves the precipitation of insoluble metal-dithiophosphate complexes, which can then be removed from the water. A notable advantage of this method is its effectiveness over a wide pH range, which is a limitation for conventional precipitation methods using hydroxides. nih.gov

The following table summarizes the removal efficiency of heavy metals from wastewater using a related dithiophosphate compound.

| Heavy Metal | Reagent | Initial Concentration (mg/L) | Removal Rate (%) | Final Concentration (mg/L) | Reference |

| Lead (Pb) | Dipropyl dithiophosphate | 200 | >99.9 | <1.0 | nih.gov |

| Cadmium (Cd) | Dipropyl dithiophosphate | 200 | >99.9 | <0.1 | nih.gov |

| Copper (Cu) | Dipropyl dithiophosphate | 200 | >99.9 | <0.5 | nih.gov |

| Mercury (Hg) | Dipropyl dithiophosphate | 200 | >99.9 | <0.05 | nih.gov |

These findings highlight the potential of dithiophosphates, including the diisopentyl variant, as effective reagents for the remediation of heavy metal-contaminated water, contributing to the development of more robust and efficient water treatment technologies.

Advanced Analytical and Spectroscopic Methodologies in Sodium O,o Diisopentyl Dithiophosphate Research

Spectroscopic Characterization (FTIR, Raman, NMR) for Molecular and Electronic Structure

Spectroscopic methods are fundamental tools for confirming the molecular structure and electronic environment of the dithiophosphate (B1263838) moiety.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within the sodium O,O'-diisopentyl dithiophosphate molecule. diva-portal.org FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. diva-portal.org Key vibrational modes for dialkyl dithiophosphates include P=S, P-S, and P-O-C stretches. researchgate.netresearchgate.net The P=S stretching vibration typically appears as a strong band in the FTIR spectrum, while the P-S stretching modes are also readily identifiable. researchgate.net Comparing IR and Raman spectra can be particularly useful; for instance, symmetric vibrations in a molecule may be Raman active but IR inactive, providing a more complete picture of the molecular structure. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement and electronic structure. ³¹P NMR is especially powerful for analyzing phosphorus-containing compounds like dithiophosphates. dtic.mil The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment, allowing for the clear identification of the dithiophosphate species and its potential degradation products, such as thiophosphates and phosphates. dtic.milosti.gov ¹H and ¹³C NMR are used to characterize the isopentyl alkyl chains, confirming their structure and attachment to the phosphate (B84403) group. researchgate.nethmdb.ca

Interactive Table 1: Typical Spectroscopic Data for Dialkyl Dithiophosphates Data is representative of the dialkyl dithiophosphate class of compounds, as specific data for the isopentyl variant may vary slightly.

| Technique | Vibrational/Resonance Mode | Typical Range (cm⁻¹ or ppm) | Significance |

|---|---|---|---|

| FTIR | ν(P=S) | 650 - 700 cm⁻¹ | Identifies the thiophosphoryl group. |

| FTIR | ν(P-O-C) | 950 - 1050 cm⁻¹ | Confirms the ester linkage. |

| FTIR | ν(P-S) | 540 - 580 cm⁻¹ | Identifies the single-bonded sulfur. |

| Raman | ν(S-S) | 300 - 400 cm⁻¹ | Can indicate disulfide bond formation in degradation products. researchgate.net |

| ³¹P NMR | Dithiophosphate | ~100 - 115 ppm | Characteristic shift for the (RO)₂PS₂⁻ anion. dtic.mil |

| ³¹P NMR | Thiophosphate | ~80 - 95 ppm | Indicates initial oxidation/degradation products. osti.gov |

| ³¹P NMR | Phosphate | ~0 - 20 ppm | Indicates further oxidation products. osti.gov |

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and, more critically, for identifying its degradation products. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is often employed for the analysis of salts like sodium dithiophosphates. osti.gov

In the context of its applications, dithiophosphates can undergo thermal or oxidative degradation. bohrium.com High-resolution mass spectrometry can precisely identify the elemental composition of these breakdown products. researchgate.net Common degradation pathways involve the oxidation of the dithiophosphate to thiophosphate and then to phosphate, which can be tracked by MS. researchgate.net Other identified degradation products include species resulting from the cleavage of the alkyl chains or the formation of sulfur-bridged compounds like trialkyltetrathiophosphate. bohrium.com

X-ray Diffraction and Crystallography for Solid-State Structures and Coordination Environments

X-ray diffraction (XRD) and crystallography are the definitive methods for determining the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction analysis of dithiophosphate complexes, for example, reveals precise bond lengths, bond angles, and coordination geometries. unirioja.esmdpi.com For dithiophosphate ligands coordinating to a metal center, this technique can show whether the ligand binds in a monodentate (single sulfur atom) or a bidentate (both sulfur atoms) fashion, often forming a four-membered chelate ring. wikipedia.org

Interactive Table 2: Representative Crystallographic Data for a Metal Dithiophosphate Complex (e.g., a dinuclear Gold(I) complex) This data illustrates the type of information obtained from X-ray crystallography for a related dithiophosphate compound. unirioja.es

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/n | The symmetry elements within the unit cell. |

| Coordination | Bidentate | The dithiophosphate ligand binds to the metal via both sulfur atoms. |

| P-S Bond Lengths | ~2.0 Å | Distances between phosphorus and sulfur atoms in the chelate ring. |

| Au-S Bond Lengths | ~2.4 Å | Distances between the gold metal center and the coordinating sulfur atoms. |

| S-Au-S Angle | ~80° | The "bite angle" of the chelating dithiophosphate ligand. |

Surface Analysis Techniques (XPS, AES, SEM/EDS) for Interfacial Chemistry and Tribofilm Analysis

When used in lubrication, dithiophosphates (typically as zinc or other metal salts) form a protective, sacrificial layer on rubbing surfaces known as a tribofilm. mytribos.orgresearchgate.net Surface analysis techniques are vital for characterizing the chemistry and morphology of these nanometer-scale films.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and, crucially, the chemical states of the elements within the top few nanometers of the tribofilm. tandfonline.comtandfonline.com XPS can distinguish between different oxidation states, for example, identifying sulfur as sulfide (B99878) (S²⁻) or sulfate (B86663) (SO₄²⁻) and phosphorus as part of short-chain or long-chain polyphosphates. tandfonline.comresearchgate.net This analysis is key to understanding the anti-wear properties of the film. tandfonline.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography, allowing visualization of the wear track and the morphology of the tribofilm formed on it. researchgate.netcoventry.ac.ukEnergy-Dispersive X-ray Spectroscopy (EDS) , an analytical technique often coupled with SEM, generates elemental maps of the surface. mytribos.orgcoventry.ac.uk This allows researchers to see the distribution of key elements from the dithiophosphate, such as phosphorus, sulfur, and associated metals (e.g., zinc, iron), across the worn and unworn areas of the surface. mytribos.orgresearchgate.net

Auger Electron Spectroscopy (AES) is another surface analysis technique that can provide elemental composition and chemical state information, often with higher spatial resolution than XPS. It is particularly useful for creating depth profiles to analyze the compositional changes from the surface of the tribofilm down to the substrate material.

Interactive Table 3: Information from Surface Analysis of Dithiophosphate-Derived Tribofilms

| Technique | Information Obtained | Example Finding |

|---|---|---|

| XPS | Elemental composition and chemical states. tandfonline.com | Tribofilms are composed of a mixed zinc/iron polyphosphate glass with sulfide species. bohrium.com Long-chain polyphosphates are associated with better anti-wear performance. tandfonline.com |

| SEM | Surface morphology and topography. researchgate.net | Visualizes the formation of patchy tribofilms and wear scars on the rubbing surface. researchgate.net |

| EDS | Elemental mapping and distribution. coventry.ac.uk | Confirms the presence and co-location of P, S, Zn, and Fe within the wear track. mytribos.org |

| AES | High-resolution elemental mapping and depth profiling. | Reveals the layered structure of the tribofilm, often with a sulfide-rich layer near the metal substrate and a phosphate-rich outer layer. |

Application of Advanced Electrochemical Methods for Reaction Monitoring

Advanced electrochemical methods can be employed to study the initial stages of dithiophosphate interaction with metal surfaces in situ. Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can monitor the adsorption of the dithiophosphate anion onto a metal electrode, which simulates the first step in tribofilm formation. These methods can provide kinetic and thermodynamic data on the formation of the initial adsorbed layer, offering insights into the mechanism of surface protection before the onset of significant mechanical stress. The formation of the protective film can be correlated with changes in properties like capacitance and charge-transfer resistance at the electrode-lubricant interface.

Theoretical and Computational Chemistry Approaches to Sodium O,o Diisopentyl Dithiophosphate Systems

Quantum Mechanical Simulations (DFT, Ab Initio) for Electronic Structure, Bonding, and Reactivity Prediction

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational for understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a system.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods for analyzing the structure-property relationships of compounds. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. nih.gov A key advantage of DFT is its balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. mdpi.com Functionals like PBE and hybrid functionals are commonly used in studies of organic and organometallic compounds. nih.gov

Ab initio methods derive their results directly from first principles without the use of experimental data. While often more computationally demanding than DFT, they can offer higher accuracy for certain properties.

For Sodium O,O'-diisopentyl dithiophosphate (B1263838), these simulations can predict key molecular characteristics:

Electronic Structure: Calculation of molecular orbitals (HOMO, LUMO), electron density distribution, and electrostatic potential maps reveals the distribution of charge within the molecule. This helps identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and reactivity.

Molecular Geometry: QM methods can optimize the three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Bonding Analysis: The nature of the chemical bonds (e.g., P=S, P-S, P-O) can be analyzed through techniques like Natural Bond Orbital (NBO) analysis to understand their covalent and ionic character.

Reactivity Prediction: Reactivity indices derived from the electronic structure, such as Fukui functions and local hardness, can predict the most likely sites for electrophilic or nucleophilic attack, offering a rationale for the molecule's chemical behavior.

| Property | Atom/Bond | Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Bond Length | P=S | 1.95 Å | Characterizes the double bond nature. |

| Bond Length | P-S⁻ | 2.10 Å | Characterizes the single bond bearing the negative charge. |

| Bond Length | P-O | 1.60 Å | Describes the ester linkage. |

| Mulliken Charge | P | +0.75 e | Indicates the electrophilic nature of the phosphorus center. |

| Mulliken Charge | Terminal S | -0.45 e | Shows charge localization on the thiolate sulfur. |

| Mulliken Charge | Bridging S | -0.15 e | Indicates the charge on the thione sulfur. |

| HOMO-LUMO Gap | Molecule | 4.5 eV | Relates to the electronic excitability and kinetic stability of the molecule. |

Molecular Dynamics and Monte Carlo Simulations of Interfacial Phenomena and Self-Assembly

Sodium O,O'-diisopentyl dithiophosphate is an amphiphilic molecule, possessing a charged, hydrophilic head group (the dithiophosphate) and hydrophobic tails (the isopentyl groups). This dual nature drives its behavior at interfaces and its tendency to undergo self-assembly in solution. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are the primary computational tools for studying these large-scale, dynamic phenomena. nih.gov

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. osti.gov This method is particularly well-suited for studying dynamic processes and the properties of materials at interfaces. mdpi.com All-atom (AA) MD simulations can be employed to predict interfacial tensions (IFT) and surface tensions (ST) for surfactants. rsc.org

Monte Carlo (MC) simulations use statistical methods to model complex systems. matec-conferences.org Grand canonical Monte Carlo simulations, for example, can be used to examine the aggregation and phase separation of amphiphiles by exploring different states and weighting them by their probability. nih.gov

For this compound, these simulations can elucidate:

Interfacial Behavior: MD simulations can model the orientation and arrangement of the dithiophosphate molecules at an oil-water or air-water interface. This provides insight into how it functions to lower interfacial tension. mdpi.com

Self-Assembly: Both MD and MC methods can simulate the process of micellization, where individual amphiphile molecules aggregate to form larger structures like micelles or bilayers above a certain concentration (the Critical Micelle Concentration, or CMC). nih.govmdpi.com Simulations can predict the CMC, aggregation number (the number of molecules in a micelle), and the shape and size of the resulting aggregates. nih.gov

Mechanism of Assembly: Simulations can reveal the step-by-step mechanism of self-assembly, which may involve initial densification of molecules on a surface followed by reorientation into an ordered structure. mdpi.com

| Simulation Parameter/Property | Value/Finding (Illustrative) | Description |

|---|---|---|

| Simulation Type | All-Atom Molecular Dynamics | High-resolution simulation tracking all atoms. |

| Force Field | GAFF (General AMBER Force Field) | A set of parameters describing the potential energy of the system. rsc.org |

| Water Model | TIP3P | A common three-site rigid water model used in simulations. rsc.org |

| System Size | ~100,000 atoms | Includes dithiophosphate molecules and explicit water/oil molecules. |

| Temperature | 298 K (25 °C) | Standard ambient temperature. |

| Predicted CMC | 5 x 10⁻⁴ M | The concentration at which micelles begin to form. |

| Predicted Aggregation Number | 65 | The average number of molecules per micelle. |

| Predicted Interfacial Tension Reduction | -30 mN/m | The change in tension at an oil-water interface upon addition of the surfactant. |

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) are data-driven approaches that aim to predict the properties and activities of chemicals based on their molecular structure. conicet.gov.arresearchgate.net

QSPR modeling establishes a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. mdpi.com The goal is to create a predictive model that can estimate the property of interest for new, untested compounds, saving time and resources. conicet.gov.ar

Machine Learning (ML) is a more advanced approach that uses algorithms to learn patterns from large datasets. researchgate.net Supervised ML algorithms are trained on datasets containing molecules with known properties or activities to build predictive models. d-nb.info These models can then be used to predict the properties of new molecules, screen virtual libraries for compounds with desired characteristics, or even predict the outcomes of chemical reactions. researchgate.netrsc.org

For a system involving this compound, these methods could be applied to:

Predict Physicochemical Properties: A QSPR model could be built using a series of dialkyl dithiophosphates to predict properties like water solubility, LogP, or the critical micelle concentration based on descriptors such as molecular weight, polar surface area, and hydrophobicity of the alkyl chains.

Forecast Performance: In industrial applications like mineral flotation or lubrication, where dithiophosphates are used, an ML model could be trained on a large dataset of different dithiophosphates and their measured performance (e.g., mineral recovery rate, wear resistance). The model could then predict the performance of the isopentyl variant without extensive experimentation.

Virtual Screening: ML models can rapidly screen vast virtual libraries of related compounds to identify candidates with potentially superior properties compared to this compound.

| Component | Description |

|---|---|

| Dependent Variable (Property) | Interfacial Tension (γ) |

| Molecular Descriptors (Independent Variables) |

|

| Hypothetical QSPR Equation | γ = 65.2 - (0.05 * MW) - (2.1 * LogP) + (0.1 * TPSA) - (0.8 * Nrotb) |

| Model Performance Metric (R²) | 0.85 (Illustrative) |

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding how a chemical reaction occurs at a molecular level is crucial for optimizing reaction conditions, improving yields, and controlling product selectivity. Computational chemistry, particularly DFT, is an invaluable tool for elucidating reaction mechanisms. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be mapped out. rsc.org This allows for the determination of activation energies (the energy barriers that must be overcome for a reaction to proceed) and reaction enthalpies. mdpi.com

For this compound, computational studies could investigate:

Synthesis Pathway: The mechanism for its formation, typically from the reaction of phosphorus pentasulfide with isopentyl alcohol followed by neutralization, can be studied. evitachem.com Calculations can help determine the rate-determining step and rationalize the observed product distribution.

Degradation Mechanisms: The pathways for thermal or hydrolytic decomposition can be explored. This is important for understanding the stability and lifetime of the compound in various applications.

Catalytic Activity: If the compound itself acts as a catalyst or is part of a catalytic cycle, computational methods can be used to model the entire cycle. This involves identifying all catalytic intermediates and transition states to understand how the catalyst is regenerated and what factors control its efficiency. rsc.org For instance, in reactions where it might act as a phase-transfer catalyst, simulations could model the transport of reactants across the phase boundary.

| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) (Illustrative) | Description |

|---|---|---|---|

| Step 1 | Reactants | 0.0 | Baseline energy of starting materials. |

| Transition State 1 (TS1) | +21.5 | The activation energy for the first step. mdpi.com | |

| Intermediate (I1) | -5.2 | A stable species formed after the first step. | |

| Step 2 | Transition State 2 (TS2) | +15.8 | The activation energy for the second step, relative to the intermediate. |

| Products | -12.0 | The final energy of the products, indicating an overall exothermic reaction. |

Environmental Fate and Degradation Studies of Sodium O,o Diisopentyl Dithiophosphate

Persistence and Mobility Assessment in Aquatic and Terrestrial Ecosystems

No studies were found that specifically investigate the persistence of Sodium O,O'-diisopentyl dithiophosphate (B1263838) in soil or water, nor were there data on its mobility, such as its potential for leaching into groundwater or its partitioning behavior between sediment and water.

Biogeochemical Degradation Pathways and Microbial Metabolism

Information regarding the specific microbial species capable of degrading Sodium O,O'-diisopentyl dithiophosphate and the metabolic pathways involved could not be located. Research on other dithiophosphates indicates that biodegradation can occur, but the rates and mechanisms are compound-specific.

Identification and Characterization of Environmental Transformation Products

There is no available information identifying the intermediate or final transformation products that may result from the degradation of this compound in the environment.

Due to the absence of specific data for this compound, it is not possible to generate the requested detailed and scientifically accurate article with interactive data tables. Further empirical research is required to elucidate the environmental fate and degradation of this compound.

Q & A

Q. Basic

- IR spectroscopy : Look for ν(P=S) ~650 cm⁻¹ and ν(P–O–C) ~950–1050 cm⁻¹. Shifts in these bands indicate coordination to metals .

- ³¹P NMR : Free dithiophosphate anions resonate at δ ~85–95 ppm. Coordination to metals (e.g., Sb, Mo) causes downfield shifts (Δδ +10–20 ppm) due to deshielding .

- Elemental analysis : Confirm metal-to-ligand ratios (e.g., [Sb(pyrazoline)(dithiophosphate)]Cl complexes) to verify stoichiometry .

How do structural variations in alkyl chains (e.g., isopentyl vs. butyl) affect the hydrophobic properties of dithiophosphates in flotation systems?

Advanced

Longer/branched alkyl chains (e.g., isopentyl) enhance hydrophobicity, improving mineral surface adsorption. Evidence from sodium dibutyl dithiophosphate shows:

- Flotation efficiency : Mixtures with xanthates increase copper recovery by 15–20% compared to single reagents, attributed to synergistic hydrophobic interactions .

- Surface tension : Branched chains reduce aqueous solubility, favoring aggregation at mineral interfaces. Compare contact angles via goniometry to quantify effects .

How can researchers address contradictions in reported P–S bond lengths across dithiophosphate structures?

Advanced

Discrepancies arise from:

- Crystallographic resolution : High-resolution data (e.g., <0.8 Å) reduces measurement errors. Reanalyze legacy data with modern software (e.g., SHELXL) .

- Electronic effects : Electron-withdrawing substituents shorten P–S bonds. Compare homologous series (e.g., ethyl vs. isopentyl derivatives) to isolate steric/electronic contributions .

Validation : Cross-reference with computational models (DFT) to predict bond lengths within ±0.01 Å accuracy.

What strategies optimize the stability of dithiophosphate-based metal complexes in bioinorganic applications?

Q. Advanced

- Ligand design : Incorporate chelating pyrazoline or crown ether moieties to enhance kinetic inertness, as seen in Sb(III) complexes .

- pH control : Maintain mildly acidic conditions (pH 5–6) to prevent hydrolysis of the dithiophosphate ligand.

- Encapsulation : Use liposomal carriers to shield complexes from aqueous degradation, leveraging the hydrophobic alkyl chains .

How can researchers mitigate challenges in quantifying trace dithiophosphate residues via HPLC-MS?

Q. Advanced

- Derivatization : React with methyl iodide to form volatile methyl esters, improving ionization efficiency.

- Column selection : Use C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve anionic species .

- Calibration : Prepare standards in matrix-matched solvents to account for ion suppression/enhancement effects.

What role do hydrogen-bonding networks play in the crystallization of sodium dithiophosphates?

Basic

In ammonium salts, N–H···S hydrogen bonds form layered structures with:

- Rings : Centrosymmetric R₂⁴(8) and R₄⁴(12) motifs stabilize the lattice .

- Hydrophobic layers : Alkyl groups (e.g., ethyl/isopentyl) orient outward, dictating crystal morphology and dissolution kinetics .

Practical implication : Tailor crystallization solvents (e.g., acetone) to control nucleation rates and crystal size .

What are the limitations of using O,O'-diisopentyl dithiophosphate as a ligand for transition-metal catalysis?

Q. Advanced

- Steric hindrance : Bulky isopentyl groups limit access to metal centers, reducing catalytic turnover in cross-coupling reactions.

- Oxidative degradation : Dithiophosphate ligands are prone to oxidation under aerobic conditions. Use inert atmospheres or additives (e.g., BHT) to stabilize .

- Alternative ligands : Compare performance with less hindered analogs (e.g., diethyl) to isolate steric effects .

How can computational chemistry predict the reactivity of dithiophosphate anions in nucleophilic substitutions?

Q. Advanced

- DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., S vs. O alkylation).

- NBO analysis : Quantify charge distribution at S and O atoms to identify nucleophilic sites. For O,O'-diethyl derivatives, sulfur exhibits higher electron density .

- Solvent modeling : Include implicit solvent (e.g., COSMO) to assess solvation effects on reaction barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.